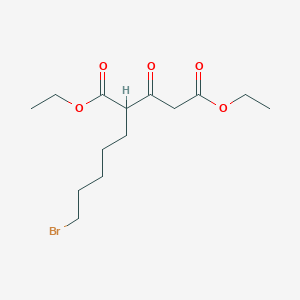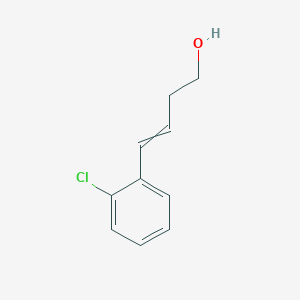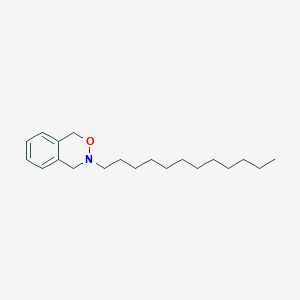
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine typically involves the reaction of dodecylamine with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring. The process can be summarized as follows:
Hydroxymethylation: Dodecylamine reacts with formaldehyde to form a hydroxymethyl intermediate.
Cyclization: The intermediate then reacts with phenol to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly method. This method offers advantages over conventional solution-phase reactions, including reduced reaction times and higher yields .
化学反応の分析
Types of Reactions
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzoxazine derivatives .
科学的研究の応用
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound exhibits antifungal and antibacterial activities, making it useful in the development of new antimicrobial agents.
Medicine: Research has shown potential anticancer and anti-inflammatory properties, which could lead to new therapeutic agents.
Industry: It is used in the production of polymers and resins due to its unique chemical properties
作用機序
The mechanism of action of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 3-Octyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Decyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Nonyl-3,4-dihydro-1H-2,3-benzoxazine
Uniqueness
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. This unique structure may enhance its effectiveness in certain applications, such as antimicrobial and antifungal activities .
特性
CAS番号 |
116313-08-7 |
|---|---|
分子式 |
C20H33NO |
分子量 |
303.5 g/mol |
IUPAC名 |
3-dodecyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-17-19-14-11-12-15-20(19)18-22-21/h11-12,14-15H,2-10,13,16-18H2,1H3 |
InChIキー |
XSLLQDMUBSXITF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1CC2=CC=CC=C2CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
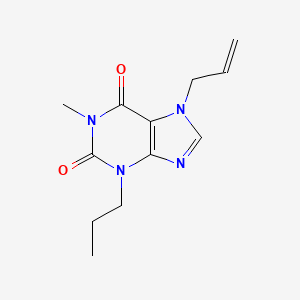
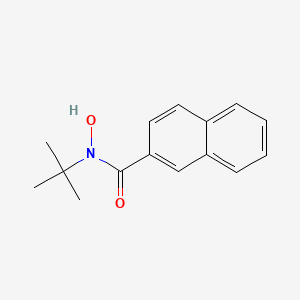
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
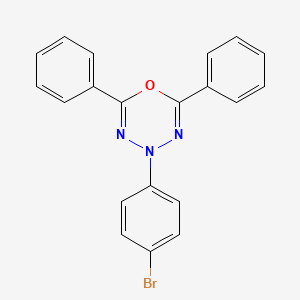
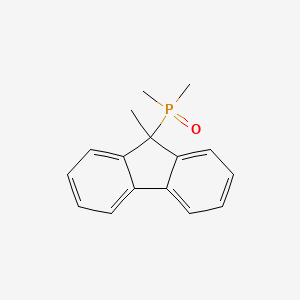
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
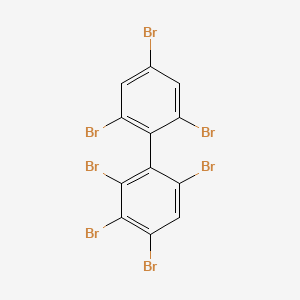

![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
